![molecular formula C21H19N3O3 B2654193 1'-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705307-76-1](/img/structure/B2654193.png)

1'-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

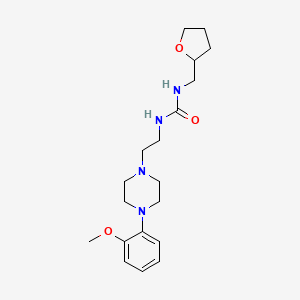

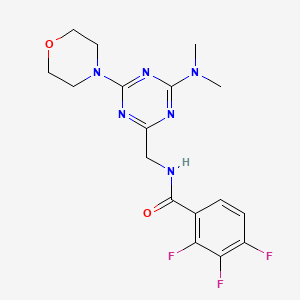

The compound “1’-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” is a complex organic molecule that contains several functional groups and rings, including a benzimidazole ring and a piperidine ring . Benzimidazole is a type of organic compound that consists of a five-membered heterocyclic moiety. It possesses three carbon atoms, two nitrogen atoms, and four hydrogen atoms, and it also contains two double bonds .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves Suzuki-Miyaura cross-coupling reactions . The specific synthesis process for this compound is not detailed in the available literature.Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The benzimidazole ring is a key structural feature, which is a five-membered heterocyclic moiety with two nitrogen atoms .Scientific Research Applications

Sigma Ligands with Subnanomolar Affinity

One of the notable applications of similar spiro-joined compounds, including those with isobenzofuran, is as sigma ligands. These compounds have demonstrated subnanomolar affinity and preference for the sigma 2 binding site. Structural factors governing affinity and selectivity for sigma 1/sigma 2 within this class of compounds were explored, highlighting the importance of the N-substituent for affinity and selectivity. Compounds with medium-sized N-substituents showed potent but unselective affinity, whereas larger lipophilic N-substituents led to compounds with high affinity for sigma 2 sites and selectivity over sigma 1 sites (Moltzen, Perregaard, & Meier, 1995).

SAR of Spiro Compounds

Another study focused on the structure-activity relationships (SAR) of spiro compounds, including spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines]. These compounds were evaluated for their binding properties to sigma(1) and sigma(2) receptors. The introduction of a one-carbon residue in the spirocycle significantly influenced sigma(1) receptor affinity and selectivity. Among these, certain compounds emerged as potent sigma(1) receptor ligands, demonstrating the critical role of substituents in modulating receptor affinity and selectivity (Maier & Wünsch, 2002).

Potential CNS Agents

Compounds with the spiro[isobenzofuran-1(3H),4'-piperidines] structure have been synthesized as potential central nervous system (CNS) agents. These studies have explored various analogues, including those with different substituents, to investigate their potential in treating CNS disorders. The antitetrabenazine activity of these compounds was particularly noted, suggesting their relevance in CNS research (Bauer et al., 1976).

Diuretic and Antihypertensive Properties

Spiro compounds, including those with a sulfur attached to nitrogen in the spiro[isobenzofuran-1(3H),4'-piperidines] structure, have been synthesized and evaluated for their diuretic and antihypertensive properties. These studies have shown species-specific activity in rats, highlighting their potential for treating hypertension and related conditions (Klioze & Novick, 1978).

Synthesis and H3 Receptor Inverse Agonists

The spiro-isobenzofuranones have been identified as potent, selective, and brain-penetrable non-imidazole H3 receptor inverse agonists, demonstrating their potential in developing treatments targeting the H3 receptor. This research underscores the versatility of spiro compounds in medicinal chemistry, offering insights into novel therapeutic avenues (Jitsuoka et al., 2008).

properties

IUPAC Name |

1'-[2-(benzimidazol-1-yl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c25-19(13-24-14-22-17-7-3-4-8-18(17)24)23-11-9-21(10-12-23)16-6-2-1-5-15(16)20(26)27-21/h1-8,14H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOYKRKZEQZWLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CN4C=NC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![octahydro-1H-cyclopenta[b]pyridine hydrochloride](/img/structure/B2654111.png)

![1-{1-Benzyl-1,9-diazaspiro[5.5]undecan-9-yl}prop-2-en-1-one](/img/structure/B2654115.png)

![3-Tert-butyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2654125.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2654131.png)

![5,6-Dimethyl-7-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2654132.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzamide](/img/structure/B2654133.png)